methyl 2,2-dimethylhexanoate
Description
Methyl 2,2-dimethylhexanoate is a branched-chain ester derived from 2,2-dimethylhexanoic acid and methanol. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol (calculated). The compound features a hexanoate backbone substituted with two methyl groups at the second carbon, esterified with a methyl group. This branching confers unique physicochemical properties, such as reduced crystallinity and altered solubility compared to linear esters.
Properties
IUPAC Name |
methyl 2,2-dimethylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-6-7-9(2,3)8(10)11-4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIVQUPZVUNZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335840 | |
| Record name | 2,2-dimethyl-hexanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813-69-4 | |
| Record name | 2,2-dimethyl-hexanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethylhexanoate can be synthesized through the esterification of 2,2-dimethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dimethylhexanoic acid and methanol in the presence of a strong acid or base.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,2-dimethylhexanoic acid and methanol.
Reduction: 2,2-dimethylhexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethylhexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares methyl 2,2-dimethylhexanoate with structurally related esters, focusing on molecular properties and applications:
Notes:
- CAS RN Discrepancy: this compound is ambiguously listed under CAS 2445-69-4 in one source , which conflicts with its association with 2-Methylbutyl Isobutyrate. The correct CAS for the methyl ester of 2,2-dimethylhexanoic acid remains unverified.
- Molecular Weights : Calculated using atomic masses (C=12.01, H=1.008, O=16.00, N=14.01).
Key Comparative Analysis
Branching Effects
This compound’s branched structure reduces intermolecular van der Waals forces compared to linear analogues like methyl hexanoate, likely lowering its melting point and increasing volatility.
Ester Group Size
Functional Group Modifications
The introduction of a dimethylamino group in 2-(dimethylamino)ethyl hexanoate introduces polarity and basicity, expanding its utility in pharmaceutical formulations . In contrast, neopentyl glycol diethylhexanoate’s diester structure makes it suitable as a plasticizer for polymers .
Commercial Viability
This compound’s discontinued status contrasts with the commercial availability of neopentyl glycol diethylhexanoate, which is marketed with rapid shipping and bulk production capabilities . This suggests that industrial demand favors diesters or functionally specialized esters.
Biological Activity
Methyl 2,2-dimethylhexanoate (MDMH) is an ester derived from 2,2-dimethylhexanoic acid and methanol. Its molecular formula is C9H18O2, and it has garnered attention in various fields, including biology and medicine, for its potential biological activities. This article will explore the biological activity of MDMH, including its mechanisms of action, relevant case studies, and research findings.
MDMH can be synthesized through the esterification of 2,2-dimethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate the esterification process.
Biological Activity Overview
MDMH has been studied for its interactions with biological systems, specifically regarding its enzymatic interactions and potential therapeutic applications. The compound's branched structure may influence its biological activity by affecting its solubility and interaction with biological membranes.
The biological activity of MDMH is primarily attributed to its ability to interact with various enzymes and proteins within the body. For instance:
- Enzyme Interactions : MDMH may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.
Research Findings
Recent studies have highlighted the potential applications of MDMH in medicinal chemistry and biochemistry.
Case Study: Anticancer Activity
A study focused on the synthesis of novel compounds based on MDMH derivatives demonstrated significant anticancer properties. The derivatives were tested against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The results indicated that certain derivatives exhibited strong inhibitory effects on cell proliferation:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| MDMH Derivative A | MCF-7 | 3.18 ± 0.11 |
| MDMH Derivative B | HeLa | 8.12 ± 0.43 |
These findings suggest that modifications to the MDMH structure can enhance its biological activity, particularly in targeting cancer cells .
Comparative Analysis with Similar Compounds
MDMH's biological activity can be compared with other similar compounds to understand its unique properties better. Below is a comparison table:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Methyl 2-methylhexanoate | Linear Ester | Moderate anti-inflammatory |
| Methyl 3,3-dimethylhexanoate | Branched Ester | Antioxidant properties |
| This compound | Branched Ester | Potential anticancer activity |
MDMH stands out due to its unique branched structure, which may enhance its interaction with biological targets compared to linear esters .
Future Directions for Research
The ongoing research into MDMH suggests several avenues for future exploration:
- Therapeutic Applications : Further studies could investigate the compound's potential as a therapeutic agent in treating various diseases beyond cancer.
- Mechanistic Studies : Understanding the precise mechanisms by which MDMH interacts with cellular components could lead to the development of more effective derivatives.
- Toxicological Assessments : Comprehensive toxicological evaluations are necessary to determine the safety profile of MDMH and its derivatives for potential clinical use.
Q & A
Q. What are the optimal synthetic routes for methyl 2,2-dimethylhexanoate, and how can reaction conditions be tuned to maximize yield?
this compound can be synthesized via esterification or transesterification. A common method involves acid-catalyzed esterification, where a carboxylic acid derivative (e.g., 2,2-dimethylhexanoic acid) is refluxed with methanol in the presence of concentrated sulfuric acid . Key parameters include:
- Catalyst selection : Sulfuric acid is widely used, but alternatives like p-toluenesulfonic acid may reduce side reactions.
- Reaction time : Extended reflux (4–6 hours) ensures equilibrium shifts toward ester formation.
- Purification : Ice-water quenching followed by recrystallization (ethanol/water mixtures) isolates the ester as an oily product .
- Yield optimization : Monitor isomer distribution, as branching can influence byproduct formation (e.g., cyclic ethers) .
Q. How can NMR and MS techniques be applied to characterize this compound?
- ¹H/¹³C NMR : Peaks for methyl groups (δ ~1.0–1.3 ppm) and ester carbonyl (δ ~170–175 ppm) confirm structure. For example, δ 17.6 (quaternary CH₃), 51.7 (OCH₃), and 174.1 (C=O) are diagnostic .
- Mass spectrometry : Look for fragments at m/z 74 (McLafferty rearrangement) and 115 (loss of methyl ester group) .
- Hydrate equilibria : In polar solvents, monitor aldehyde hydrate signals (δ ~5–6 ppm) if intermediates are present .
Q. What nomenclature ambiguities exist for this compound, and how can they be resolved?
The compound is sometimes mislabeled as "2-methylpropanoate" or "isobutyrate derivatives" due to its branched structure. Always cross-validate using CAS RN identifiers (e.g., 26011-30-0) and IUPAC rules. Confusion arises with isomers like 3,3-dimethylhexanoate, which require chromatographic separation for distinction .
Advanced Research Questions
Q. How can isomer distribution in this compound synthesis be controlled, and what analytical methods detect impurities?
- Isomer control : Use chlorinated solvents (e.g., CTC) to favor linear ester formation over branched byproducts. Non-CTC routes (DCM/CFM) yield lower purity (~85%) due to competing cyclization .
- GC-MS analysis : Quantify isomers using polar capillary columns (e.g., DB-WAX) and compare retention indices against standards .
- Chiral separation : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution .
Q. What computational approaches predict this compound’s physicochemical properties, and how reliable are they?
- QSPR models : Predict logP (hydrophobicity) and boiling point using fragment-based descriptors (e.g., E-state indices).
- Limitations : Divergent results arise from dataset biases. Hybrid models combining wet-lab data (e.g., NMR-derived dipole moments) improve accuracy .
- Validation : Cross-check computational predictions with experimental DSC (melting point) and GC-MS (volatility) data .
Q. How should researchers address contradictory data in this compound’s bioactivity studies?
- Error analysis : Quantify uncertainties in IC₅₀ measurements (e.g., via triplicate assays ± SEM).
- Methodological rigor : Ensure consistent cell lines (e.g., HEK293 for receptor-binding assays) and solvent controls (DMSO ≤0.1%) .
- Meta-analysis : Compare datasets using PRISMA guidelines, focusing on studies with QUADAS-validated methodologies .
Methodological Best Practices
Q. How to design a reproducible protocol for this compound synthesis?
- Document reaction parameters : Temperature (±1°C), solvent purity (HPLC-grade), and catalyst batch.
- Byproduct mitigation : Include a distillation step (bp ~200–202°C) to remove unreacted acid .
- Safety : Use fume hoods for volatile intermediates and neutralize waste with NaHCO₃ before disposal .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
